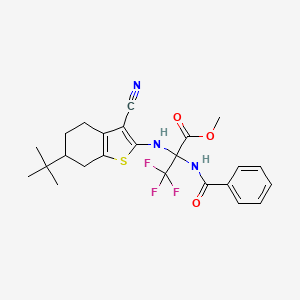![molecular formula C19H22N6O B6012117 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity in scientific research due to its potential therapeutic applications. The purpose of
Mecanismo De Acción
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide acts as a full agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters like dopamine and serotonin. This activation of the endocannabinoid system is responsible for the therapeutic effects of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide.
Biochemical and Physiological Effects:
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor effects in cancer cells. Additionally, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various medical conditions. However, one of the limitations of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its potential for abuse and dependence. It is important to use caution when handling and administering N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in scientific research. One area of interest is its potential as a treatment for opioid addiction. Studies have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can reduce the withdrawal symptoms associated with opioid addiction, making it a promising candidate for further research in this area. Another area of interest is the use of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can reduce inflammation and oxidative stress in animal models of these diseases, suggesting that it may have therapeutic potential in humans.
Conclusion:
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is a synthetic cannabinoid that has gained popularity in scientific research due to its potential therapeutic applications. It acts as a full agonist of the CB1 and CB2 receptors in the endocannabinoid system, leading to a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several promising future directions for the use of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in scientific research.
Métodos De Síntesis
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to form N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. Studies have also shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has the potential to be used as a treatment for anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-24-9-11-25(12-10-24)18-14(5-4-8-20-18)13-21-19(26)17-15-6-2-3-7-16(15)22-23-17/h2-8H,9-13H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNUOFMEDDOZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012042.png)
![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
![2-({5-[(benzylthio)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6012046.png)
![2-(tetrahydro-2-furanylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6012054.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)


![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![4-{[3-(3-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-fluorobenzyl)-1H-1,2,3-triazole](/img/structure/B6012095.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(6-methyl-2-pyridinyl)ethanamine](/img/structure/B6012102.png)
